![molecular formula C13H22N4O5S B2610304 3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2178773-94-7](/img/structure/B2610304.png)
3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Description
“3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound . It’s important to note that the piperidine nucleus is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15N3O2.ClH/c1-12-8(13)7(11-9(12)14)6-2-4-10-5-3-6;/h6-7,10H,2-5H2,1H3,(H,11,14);1H
. This indicates the molecular structure of the compound.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including MSPI, serve as essential building blocks in drug development. Their structural versatility allows for modification to enhance pharmacological properties. Researchers explore MSPI’s potential as a scaffold for novel drug candidates targeting specific diseases. By introducing functional groups or altering the piperidine ring, scientists can fine-tune drug interactions, bioavailability, and toxicity profiles .
NLRP3 Inflammasome Modulation
The NLRP3 inflammasome plays a crucial role in innate immunity and inflammation. Recent studies have investigated MSPI as a potential inhibitor of NLRP3 activation. By combining MSPI’s substructure with other pharmacophores, researchers aim to develop anti-inflammatory agents that selectively target this pathway .
Gasdermin-D Cleavage Inhibition
Activated caspase-1 cleaves gasdermin-D (GSDMD), leading to pyroptosis—a form of programmed cell death. MSPI’s chemical properties may interfere with this process, making it a candidate for modulating inflammatory responses. Further research is needed to validate its efficacy in preventing GSDMD cleavage .
properties
IUPAC Name |
3-methyl-1-(1-morpholin-4-ylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5S/c1-14-12(18)10-17(13(14)19)11-2-4-15(5-3-11)23(20,21)16-6-8-22-9-7-16/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJGVFOSPKYMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)imidazolidine-2,4-dione |
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